molecular formula C16H30O B079052 Cyclopentadecanone, 3-methyl-, (3R)- CAS No. 10403-00-6

Cyclopentadecanone, 3-methyl-, (3R)-

Cat. No.: B079052
CAS No.: 10403-00-6
M. Wt: 238.41 g/mol
InChI Key: ALHUZKCOMYUFRB-OAHLLOKOSA-N
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Description

Cyclopentadecanone, 3-methyl-, (3R)- is a macrocyclic ketone known for its musky odor It is a significant compound in the field of organic chemistry and is often used in the synthesis of fragrances and flavors

Scientific Research Applications

Cyclopentadecanone, 3-methyl-, (3R)- has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadecanone, 3-methyl-, (3R)- can be synthesized through various methods. One notable method involves the ozonization, oxidation, and esterification of 15-tetracosenic acid derived from Malania oleifera Chum oil . This process involves three steps and yields approximately 38.5% of cyclopentadecanone . The reaction conditions include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of cyclopentadecanone, 3-methyl-, (3R)- often involves the chemical synthesis of cyclopentadecanolactone, which is then converted to cyclopentadecanone . This method is preferred due to its efficiency and the high yield of the desired product. The use of solid acid catalysts like HZSM-5 zeolite in the esterification reactions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclopentadecanone, 3-methyl-, (3R)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids or other oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or other reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogens or alkyl halides under controlled conditions to achieve the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of cyclopentadecanone, 3-methyl-, (3R)-, as well as substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of cyclopentadecanone, 3-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. Its musky odor is attributed to its ability to bind to olfactory receptors, triggering a sensory response. In biological systems, it may interact with various enzymes and receptors, influencing different biochemical pathways.

Comparison with Similar Compounds

Cyclopentadecanone, 3-methyl-, (3R)- can be compared with other similar compounds such as:

These compounds share similar properties and applications but differ in their chemical structures and specific uses. Cyclopentadecanone, 3-methyl-, (3R)- stands out due to its unique combination of properties and its widespread use in various industries.

Properties

IUPAC Name

(3R)-3-methylcyclopentadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUZKCOMYUFRB-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCCCCCCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10403-00-6
Record name Muscone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MUSCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPS3C6CV36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentadecanone, 3-methyl-, (3R)-
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